Cytotoxicity Profile: 2-Chloro-3-pyridinol Exhibits >20-Fold Lower Cytotoxicity Than Trichloro Analog
2-Chloro-3-pyridinol demonstrates exceptionally low cytotoxicity against human hepatocellular carcinoma HepG2 cells, with an EC50 value exceeding 10,000 μM following 24-hour exposure . In contrast, the structurally related compound 3,5,6-trichloro-2-pyridinol exhibits substantially higher cytotoxicity with an EC50 of 474.3 μM under comparable assay conditions [1].
| Evidence Dimension | Cytotoxicity (EC50) against human HepG2 cells |
|---|---|
| Target Compound Data | EC50 > 10,000 μM |
| Comparator Or Baseline | 3,5,6-Trichloro-2-pyridinol: EC50 = 474.3 μM |
| Quantified Difference | >21.1-fold lower cytotoxicity (target compound >10,000 μM vs comparator 474.3 μM) |
| Conditions | HepG2 human hepatocellular carcinoma cell line; 24-hour exposure; concentration range 156.25-10,000 μM |
Why This Matters
This >20-fold reduction in cytotoxicity makes 2-Chloro-3-pyridinol a significantly safer choice for applications requiring minimal cellular toxicity, such as in cell-based assays or when used as an intermediate in pharmaceutical synthesis where residual cytotoxicity could confound biological results.
- [1] Journal of Hazardous Materials. A group of emerging heterocyclic nitrogenous disinfection byproducts: Formation and cytotoxicity of halopyridinols in drinking water. 2024. EC50 values for halopyridinols including 3,5,6-trichloro-2-pyridinol (474.3 μM) and 2-bromo-3-pyridinol (6214.5 μM). View Source
